2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
CAS No.: 476484-01-2
Cat. No.: VC8821722
Molecular Formula: C24H22ClN5OS
Molecular Weight: 464.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476484-01-2 |
|---|---|
| Molecular Formula | C24H22ClN5OS |
| Molecular Weight | 464.0 g/mol |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H22ClN5OS/c1-16(2)20-5-3-4-6-21(20)27-22(31)15-32-24-29-28-23(17-11-13-26-14-12-17)30(24)19-9-7-18(25)8-10-19/h3-14,16H,15H2,1-2H3,(H,27,31) |
| Standard InChI Key | HJRYNYMRQNAMPI-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
| Canonical SMILES | CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Introduction
Structural Analysis
The molecular structure of this compound includes:
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Triazole Ring: Known for its role in various biological activities, including antifungal and antibacterial properties.
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Pyridinyl Group: Often involved in interactions with biological targets due to its aromatic nature.
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Chlorophenyl Moiety: Contributes to the compound's lipophilicity and potential bioactivity.
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Sulfanyl Linkage: Provides a site for potential chemical modifications or interactions.
Given the absence of specific data on this compound, we can consider related compounds for insights:
| Compound | Molecular Formula | Potential Biological Activity |
|---|---|---|
| 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide | C21H14Cl3N5OS | Antimicrobial, Antifungal |
| 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | Not specified | Antimicrobial, Antifungal |
| N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C23H20ClN5OS | Potential Bioactive Agent |
Synthesis and Characterization
The synthesis of triazole derivatives often involves the reaction of isonicotinohydrazide with isothiocyanatobenzene, followed by several steps including refluxing in ethanol and subsequent treatments with sodium hydroxide and hydrochloric acid. For the specific compound , detailed synthesis protocols are not available, but similar compounds are typically purified through recrystallization from ethanol.
Potential Biological Activities
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